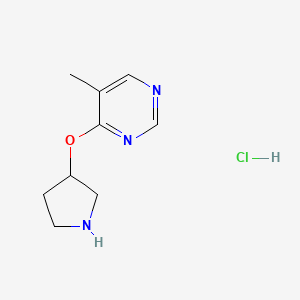![molecular formula C15H16N4O2S2 B2430343 N-[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-oxo-1-phenylpyrrolidin-3-carboxamid CAS No. 893942-20-6](/img/structure/B2430343.png)
N-[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-oxo-1-phenylpyrrolidin-3-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide is an intriguing compound with a complex structure. Known for its potential applications in various scientific fields, it garners significant interest due to its unique molecular configuration. This compound, featuring a combination of nitrogen, sulfur, and oxygen atoms, plays a vital role in diverse chemical reactions and applications.
Wissenschaftliche Forschungsanwendungen
Chemistry
Biology
The compound’s biological activity is explored in vitro and in vivo, studying its interactions with cellular components and potential as a biochemical probe.
Medicine
Investigations include its role as a potential pharmaceutical intermediate, focusing on its interaction with biological targets and therapeutic potential.
Industry
Applications extend to the development of materials with specialized properties, including polymers and coatings that benefit from its chemical stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide involves multi-step procedures. Typically, the process starts with the preparation of the thiadiazole ring through the reaction of hydrazine derivatives with carbon disulfide. The subsequent formation of the pyrrolidine ring involves cyclization reactions, facilitated by reagents like acylating agents under controlled conditions.
Industrial Production Methods
For industrial-scale production, the synthesis protocols are optimized to enhance yield and purity. Key steps include careful monitoring of reaction temperatures, solvent selection to maximize efficiency, and employing catalysts to expedite reaction rates while minimizing by-products. Advanced purification techniques, such as recrystallization and chromatography, ensure high-quality end products suitable for further applications.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the sulfur-containing thiadiazole ring.
Reduction: The carbonyl group in the pyrrolidine ring is susceptible to reduction.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the compound’s structure.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Substitution Reactions: Commonly involve reagents like alkyl halides or amines under conditions like reflux or microwave irradiation.
Major Products
The products formed vary based on the type of reaction. Oxidation often leads to sulfoxides or sulfones, reduction yields alcohols or amines, and substitution results in diversified derivatives depending on the reacting agents.
Wirkmechanismus
The compound interacts with biological targets by binding to specific proteins or receptors, influencing molecular pathways critical for cellular functions. Its effects often involve modulation of enzyme activity or disruption of molecular interactions necessary for disease progression.
Vergleich Mit ähnlichen Verbindungen
When compared to other thiadiazole-containing compounds, N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide exhibits unique reactivity patterns and biological interactions. This is attributed to the distinct spatial arrangement and electronic distribution within its structure.
List of Similar Compounds
2-Amino-1,3,4-thiadiazole
1,3,4-Thiadiazole-5-thiol
5-Phenyl-1,3,4-thiadiazole-2-thiol
These compounds, while structurally related, differ in their functional groups and overall reactivity, highlighting the distinctive characteristics of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide.
Does this help? What else do you need?
Eigenschaften
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S2/c1-2-22-15-18-17-14(23-15)16-13(21)10-8-12(20)19(9-10)11-6-4-3-5-7-11/h3-7,10H,2,8-9H2,1H3,(H,16,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCRUZHUOFUNJNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-methyl-3-[(pentanoyloxy)imino]-1-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B2430261.png)


![ethyl (2E)-2-[(2,5-dichlorothiophene-3-carbonyl)imino]-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B2430266.png)
![N-(1,3-benzothiazol-2-yl)-2-({5-[4-(2-methoxyphenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B2430267.png)



![4-(4-Tert-butylphenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine](/img/structure/B2430274.png)

![N'-[(Z)-(4-methylphenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide](/img/structure/B2430277.png)
![N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2430278.png)
![1-[4-(6-Ethoxy-2-methylpyrimidin-4-yl)piperazin-1-yl]-3-phenylpropan-1-one](/img/structure/B2430281.png)

